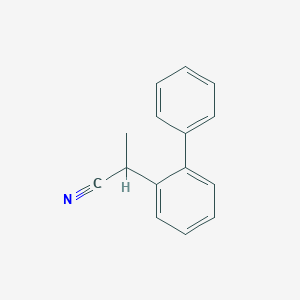

2-Biphenyl-2-yl-propionitrile

Description

Contextualization within the Field of Biphenyl (B1667301) Derivatives and Substituted Nitriles

Biphenyl derivatives are a class of organic compounds characterized by two phenyl rings linked by a single bond. rsc.orgarabjchem.org This structural motif is a cornerstone in synthetic organic chemistry, appearing in a wide array of natural products, pharmaceuticals, and materials. rsc.orgresearchgate.net The biphenyl framework provides a rigid and planar aromatic system that can be strategically functionalized to create diverse molecular architectures with specific chemical and biological activities. arabjchem.orgontosight.ai Biphenyls themselves are relatively non-reactive, but the introduction of functional groups allows them to serve as versatile intermediates. arabjchem.org

Substituted nitriles, on the other hand, are organic compounds containing a cyano (-C≡N) group. The nitrile group is a highly versatile functional group in organic synthesis. ebsco.com It is considered an electrophile and can undergo nucleophilic addition reactions. openstax.org The carbon-nitrogen triple bond provides a reactive site that can be transformed into various other functional groups, such as amines, carboxylic acids, and amides, making nitriles valuable precursors in the construction of complex molecules. ebsco.comacs.org

2-Biphenyl-2-yl-propionitrile exists at the intersection of these two important classes of organic compounds. It incorporates the biphenyl scaffold, which imparts specific steric and electronic properties, and the propionitrile (B127096) chain, which offers a reactive handle for further chemical transformations.

Significance of this compound as a Key Chiral Intermediate

A crucial aspect of this compound is its potential for chirality. The carbon atom alpha to both the biphenyl ring and the nitrile group is a stereocenter. This means that this compound can exist as two non-superimposable mirror images, or enantiomers. The ability to synthesize and utilize single enantiomers of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. sciencenet.cn

Chiral nitriles, including 2-arylpropionitriles like this compound, are recognized as valuable building blocks in organic synthesis. nih.gov They are precursors to a variety of chiral molecules, including pharmaceuticals. For instance, the reduction of the nitrile group can lead to chiral amines, which are important pharmacophores. The development of methods for the enantiodifferentiation and stereoselective synthesis of chiral nitriles is an active area of research. nih.govacs.org

The significance of this compound as a chiral intermediate is highlighted by its relationship to profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). For example, flurbiprofen, which is 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid, is a chiral 2-arylpropionic acid derivative. researchgate.netmdpi.com Although often sold as a racemate, the anti-inflammatory activity is primarily associated with the S-(+)-enantiomer. researchgate.net The synthesis of such profens often involves intermediates structurally related to this compound.

Overview of Academic Research Trends Pertaining to this compound

Academic research involving this compound and related structures focuses on several key areas. A significant trend is the development of efficient and selective synthetic methods. This includes the exploration of novel catalysts and reaction conditions for the synthesis of biphenyl derivatives and the introduction of the nitrile functionality. rsc.orgorganic-chemistry.org

Recent research has explored the α-methylation of aryl acetonitriles to produce 2-arylpropionitriles. One study demonstrated the synthesis of 2-(4-biphenyl)propionitrile with a 70% isolated yield, showcasing an efficient methylation method. researchgate.net

Another area of focus is the development of one-pot synthesis methods. For example, a novel one-pot method for synthesizing β-amino alcohols involves the C-H bond hydroxylation at the benzylic α-carbon and subsequent reduction of a nitrile or amide group. rsc.org Research has also been conducted on the one-pot preparation of propynoates and propynenitriles, including derivatives with biphenyl groups. cdnsciencepub.comscholaris.ca

Furthermore, the exploration of the chemical space around the biphenyl and propionitrile scaffolds continues to be a prominent theme. This includes the synthesis of derivatives with various substituents to modulate their physical, chemical, and biological properties. The goal is often to discover new compounds with potential applications in medicinal chemistry or materials science. ethz.chspbu.ru

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C15H13N | Biphenyl group, propionitrile chain, chiral center |

| Flurbiprofen | C15H13FO2 | Fluoro-biphenyl group, propionic acid, chiral center |

| 2-Phenylpropionitrile | C9H9N | Phenyl group, propionitrile chain, chiral center |

| 4-Biphenylcarbonitrile | C13H9N | Biphenyl group with a nitrile directly attached |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12(11-16)14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJIMSMUIDZLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry of 2 Biphenyl 2 Yl Propionitrile

Reactions Involving the Nitrile Functional Group

The nitrile functional group in 2-biphenyl-2-yl-propionitrile is a versatile moiety that participates in a range of chemical transformations. Its electron-withdrawing nature activates the adjacent α-carbon, while the carbon-nitrogen triple bond serves as a site for various addition and reduction reactions.

Reductive decyanation, the removal of the cyano group and its replacement with a hydrogen atom, is a synthetically useful transformation. For tertiary aryl-substituted nitriles like this compound, several pathways have been explored.

Hydride-Mediated Reductive Decyanation: One common method involves the use of hydride reagents. An addition-elimination mechanism has been proposed for the decyanation of related compounds like 2,2-diphenylpropionitrile using lithium aluminium hydride (LiAlH₄). In this pathway, the presence of the phenyl groups is thought to stabilize the incipient negative charge on the carbon adjacent to the cyano group, facilitating the C–C bond cleavage. nih.gov

A significant development in this area was the accidental discovery of the reductive decyanation of aryl-substituted tertiary nitriles using a sodium hydride-iodide composite (NaH-LiI or NaH-NaI). nih.govbeilstein-journals.orgd-nb.info This protocol is effective for constructing 1,1-diarylalkane structures. nih.govbeilstein-journals.org Mechanistic studies, including the absence of deuterium incorporation in deuterated solvents and radical probe experiments, suggest a pathway that avoids a single-electron transfer (SET). nih.gov Instead, DFT calculations support a mechanism involving the addition of a hydride to the C≡N triple bond, forming an iminyl anion intermediate. This intermediate isomerizes to a more stable form where a sodium cation interacts with the π-system of the aryl group. The final step is a C–C bond cleavage and proton transfer, eliminating sodium cyanide. nih.govd-nb.info

| Reagent System | Proposed Mechanism | Key Intermediates | Ref. |

| LiAlH₄ | Addition-Elimination | Stabilized carbanion | nih.gov |

| NaH/LiI | Hydride Addition-Elimination | Iminyl anion, Cation-π complex | nih.govd-nb.info |

Transition-Metal-Catalyzed Reductive Decyanation: Nickel-catalyzed systems have also been employed for the reductive decyanation of aryl cyanides. nih.govrsc.orgresearchgate.net One approach uses a nickel complex as a precatalyst with a Grignard reagent, such as tert-butylmagnesium chloride, as the reducing agent. nih.gov Another variation utilizes LiBH₄ as a more reactive hydride donor. nih.gov Radical trapping experiments in these systems have led to the proposal of a single-electron transfer (SET) mechanism. A nickel-magnesium hydride intermediate is formed, which then transfers a single electron to the nitrile. This process generates an aryl radical and oxidizes the nickel center, initiating the decyanation cascade. nih.govbeilstein-journals.orgd-nb.info Ethanol has also been successfully used as a hydride donor in nickel-catalyzed reductive decyanations. rsc.orgresearchgate.net

Nitrile ylides are highly reactive 1,3-dipoles that can be generated from nitrile precursors. wikipedia.orgthieme-connect.de Common methods for their formation include the photochemical ring-opening of 2H-azirines, dehydrochlorination of imidoyl chlorides, and the reaction of carbenes with nitriles. wikipedia.orgthieme-connect.deresearchgate.netnih.gov For a system like this compound, photochemical activation could potentially lead to the corresponding nitrile ylide.

Once formed, the primary synthetic application of nitrile ylides is their participation in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.netwikipedia.orgchesci.com This reaction is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.orgchesci.com

Reactivity with Dipolarophiles: The reaction of a nitrile ylide derived from the biphenyl-propionitrile system with an alkene would yield a dihydropyrrole, while reaction with an alkyne would produce a pyrrole derivative. thieme-connect.de These cycloadditions are typically concerted pericyclic reactions. chesci.com The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory, similar to the Diels-Alder reaction. chesci.com

| Dipolarophile | Product |

| Alkene (e.g., methyl acrylate) | Dihydropyrrole |

| Alkyne (e.g., dimethyl acetylenedicarboxylate) | Pyrrole |

| Carbonyl Compound | Oxazoline |

| Imine | Imidazoline |

The nitrile group of this compound can be hydrolyzed under either acidic or basic aqueous conditions. This reaction typically proceeds in a stepwise manner, first yielding the corresponding amide, 2-biphenyl-2-yl-propionamide. Further hydrolysis of the amide leads to the final product, 2-biphenyl-2-yl-propanoic acid, and ammonia (or an amine).

This hydrolysis is a key step in the synthesis of many 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). viamedica.plviamedica.pl

Mechanism of Hydrolysis:

Acid-Catalyzed: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after proton transfer and tautomerization, the amide is formed. Subsequent hydrolysis of the amide follows the standard mechanism for that functional group.

Base-Catalyzed: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Further basic hydrolysis of the amide yields the carboxylate salt.

Other derivatizations of the nitrile group are also possible, such as reduction to a primary amine (2-biphenyl-2-yl-propylamine) using strong reducing agents like LiAlH₄, or reaction with organometallic reagents like Grignard reagents to form ketones after hydrolysis of the intermediate imine.

Stereoselective and Asymmetric Transformations of this compound

The α-carbon of this compound is a stereocenter. Consequently, the development of stereoselective and asymmetric methods for its synthesis and transformation is of significant interest, particularly for accessing enantiomerically pure derivatives, which are common in pharmaceuticals. hilarispublisher.comorientjchem.orgnih.gov

Asymmetric catalysis provides a powerful strategy for the enantioselective synthesis of chiral molecules like the derivatives of this compound. hilarispublisher.com This often involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of a reaction. mdpi.com

For α-aryl nitriles and their corresponding carboxylic acids (profens), several asymmetric catalytic approaches have been developed. viamedica.plnih.govnih.govadelaide.edu.aunih.govresearchgate.net

Key Asymmetric Strategies:

Asymmetric α-Arylation: Palladium-catalyzed asymmetric α-arylation of alkylnitriles can be used to form quaternary stereocenters with good enantiocontrol. acs.org This involves the coupling of a nitrile enolate with an aryl halide in the presence of a palladium catalyst and a chiral ligand.

Asymmetric Hydrovinylation: A three-step sequence starting from vinyl arenes can produce 2-arylpropionic acids in nearly enantiomerically pure form. nih.govnih.gov The key step is an asymmetric hydrovinylation reaction that sets the stereocenter with high enantioselectivity. nih.govnih.gov

Asymmetric Hydrogenation: Asymmetric hydrogenation of an α,β-unsaturated precursor using a chiral rhodium or ruthenium catalyst is a common method for synthesizing chiral profens. nih.gov

| Catalytic Method | Precursors | Key Catalyst Components | Product Type | Ref. |

| Asymmetric α-Arylation | Alkylnitrile, Aryl Halide | Pd Catalyst, Chiral Ligand | α-Aryl Nitrile | acs.org |

| Asymmetric Hydrovinylation | Vinyl Arene | Ni or Pd Catalyst, Chiral Ligand | 3-Aryl-1-butene | nih.govnih.gov |

| Asymmetric Hydrogenation | α,β-Unsaturated Ester/Acid | Rh or Ru Catalyst, Chiral Ligand | Saturated Ester/Acid | nih.gov |

Chiral induction refers to the transfer of chirality from an existing stereocenter or chiral element to a new stereocenter being formed. In the context of this compound, the biphenyl (B1667301) moiety itself can possess axial chirality if rotation around the C-C bond connecting the two phenyl rings is restricted, typically by bulky ortho substituents. researchgate.netpharmaguideline.comvedantu.comstackexchange.com

Diastereoselective α-Arylation: In systems with existing chirality, such as cyclic nitriles, α-arylation reactions can proceed with high diastereoselectivity. nih.govacs.orgresearchgate.net For an acyclic system like this compound, if a chiral auxiliary is attached or if the biphenyl group itself is rendered chiral, subsequent reactions at the α-position could be directed to favor one diastereomer over the other. For instance, the deprotonation of a chiral nitrile followed by reaction with an electrophile would likely occur from the less sterically hindered face, as dictated by the conformation of the chiral substrate.

Enantiodifferentiation Methodologies for Chiral Nitriles

Chiral nitriles, including this compound, are valuable building blocks in organic synthesis and are components of various pharmaceuticals. acs.orgnih.gov The versatility of the nitrile group, which can be converted into amines, aldehydes, ketones, and carboxylic acids, makes it a significant functional group in asymmetric synthesis. acs.orgnih.gov Consequently, the development of methods to determine the enantiomeric composition of chiral nitriles is of high importance.

A significant challenge in the enantiodifferentiation of chiral nitriles is their weak coordinating ability and the linear geometry of the cyano group, which hinders chirality imprinting onto metal complexes. acs.org However, a novel methodology has been developed that enables the quantitative optical sensing of these compounds. nih.govnih.gov This method involves a one-pot workflow that overcomes the traditional difficulties associated with nitrile sensing. nih.gov

The process begins with the hydrozirconation of the chiral nitrile using the Schwartz reagent (Cp₂ZrHCl). This reaction transforms the nitrile into an E/Z mixture of zirconium iminate isomers. acs.orgnih.gov Subsequently, a transmetalation step is carried out by introducing a chromophoric palladium complex, such as [(η³-1-tert-butylindenyl)(μ-Cl)Pd]₂. nih.govnih.gov This results in the formation of a new palladium complex that exhibits distinct chiroptical signals. nih.gov

This sensing strategy generates strong, red-shifted circular dichroism (CD) inductions and characteristic UV changes that are directly correlated to the enantiomeric ratio and total concentration of the initial chiral nitrile. nih.govnih.gov The use of an achiral palladium sensor simplifies the analysis by avoiding the formation of diastereomers. nih.gov This methodology demonstrates excellent functional group tolerance, making it applicable to a wide variety of chiral nitrile compounds. nih.govnih.gov

Table 1: Key Steps in the Chiroptical Sensing of Chiral Nitriles

| Step | Reagent/Process | Intermediate/Product | Analytical Signal |

| 1. Reduction | Hydrozirconation with Schwartz reagent (Cp₂ZrHCl) | Zirconium iminate isomers | Upfield shift of methyl/methine protons in NMR acs.orgnih.gov |

| 2. Sensing | Transmetalation to a chromophoric Palladium complex | Chiral Palladium complex | Red-shifted Circular Dichroism (CD) and UV changes nih.govnih.gov |

Reactions on the Biphenyl Core

The biphenyl moiety of this compound consists of two connected benzene (B151609) rings, which can undergo reactions characteristic of aromatic systems. nih.gov The electronic properties of one ring can influence the reactivity of the other due to conjugation across the sp²-sp² single bond. youtube.com

Electrophilic Aromatic Substitution Reactions

Like benzene, the biphenyl core is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. nih.govyazd.ac.ir The key EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

In the biphenyl system, the first phenyl ring acts as an activating group for the second ring. The substituent already present on one ring—in this case, the (CH₃)(CN)CH- group at the C2 position—directs the position of incoming electrophiles. This alkyl-type substituent is an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the point of attachment on the first ring (positions 3, 5, and 2') and on the second, unsubstituted ring (positions 2', 4', and 6'). Steric hindrance from the bulky propionitrile (B127096) group and the adjacent phenyl ring will significantly influence the regioselectivity, favoring substitution at the less hindered para positions (position 5 and 4').

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Predicted Products (Substituent Position) |

| Nitration | HNO₃, H₂SO₄ | 2-(4'-Nitro-biphenyl-2-yl)-propionitrile; 2-(5-Nitro-biphenyl-2-yl)-propionitrile |

| Bromination | Br₂, FeBr₃ | 2-(4'-Bromo-biphenyl-2-yl)-propionitrile; 2-(5-Bromo-biphenyl-2-yl)-propionitrile |

| Acylation | CH₃COCl, AlCl₃ | 2-(4'-Acetyl-biphenyl-2-yl)-propionitrile; 2-(5-Acetyl-biphenyl-2-yl)-propionitrile |

| Sulfonation | SO₃, H₂SO₄ | 4'-(2-Cyano-1-phenyl-ethyl)-biphenyl-4-sulfonic acid; 5-(2-Cyano-1-phenyl-ethyl)-biphenyl-4-sulfonic acid |

Transition Metal-Catalyzed Functionalization of the Biphenyl System

Transition metal-catalyzed C-H bond functionalization has become a powerful strategy for the construction of C-C and C-hetero bonds, offering high regioselectivity and step-economy. researchgate.netnih.gov These methods can be applied to the biphenyl core of this compound to introduce various functional groups.

The regioselectivity of these reactions is often controlled by a directing group that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond. researchgate.net In this compound, the nitrile group could potentially serve as a directing group for ortho-C-H functionalization. Additionally, various transition metals, including palladium, rhodium, and ruthenium, are commonly used to catalyze the direct arylation, alkylation, or amination of aromatic C-H bonds. researchgate.netrsc.org

For instance, palladium-catalyzed C-H activation is a widely used method for forming biaryl compounds via Suzuki-Miyaura coupling or for direct arylation reactions. nih.govresearchgate.net The biphenyl core can be further functionalized using these techniques. Bimetallic catalyst systems can also be employed to control selectivity between different C-H bonds, potentially allowing for divergent functionalization at either the C3 position or other sites on the biphenyl rings. nih.gov

Table 3: Representative Transition Metal-Catalyzed Reactions on the Biphenyl Core

| Reaction Type | Catalyst System (Example) | Potential Functionalization Site | Product Type |

| Direct Arylation | Pd(OAc)₂, PPh₃, Base | C-H bonds on either ring | Poly-aryl systems |

| C-H Nitration | Pd(OAc)₂, Oxidant | C-H bonds on either ring | Nitro-biphenyl derivatives nih.gov |

| Directed C-H Olefination | [RhCp*Cl₂]₂, AgSbF₆ | Ortho position to directing group | Alkenyl-biphenyl derivatives |

| Directed C-H Amination | Pd(OAc)₂, Ligand, Oxidant | Ortho position to directing group | Amino-biphenyl derivatives |

Spectroscopic and Crystallographic Structural Elucidation of 2 Biphenyl 2 Yl Propionitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional and two-dimensional spectra, the connectivity and spatial relationships of atoms can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide initial, crucial information about the chemical environment and number of magnetically distinct protons and carbon atoms in the 2-Biphenyl-2-yl-propionitrile molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The nine aromatic protons of the biphenyl (B1667301) group would appear as a complex series of multiplets in the downfield region, typically between 7.2 and 7.8 ppm. The proton on the chiral center (methine proton) would likely appear as a quartet due to coupling with the three methyl protons. The methyl protons themselves are expected to produce a doublet signal in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to show 15 distinct signals, corresponding to each carbon atom in the asymmetric molecule. Key signals would include the nitrile carbon (C≡N) in the 115-125 ppm range, the aliphatic methine and methyl carbons, the quaternary carbon of the stereocenter, and twelve distinct signals for the aromatic carbons of the biphenyl system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected data based on typical values for the functional groups present.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.2 - 7.8 | Multiplet (m) |

| Methine-H (CH) | 3.8 - 4.2 | Quartet (q) |

| Methyl-H (CH₃) | 1.6 - 1.9 | Doublet (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected data based on typical values for the functional groups present.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H & C-q | 125 - 145 |

| Nitrile (C≡N) | 115 - 125 |

| Quaternary C | 40 - 50 |

| Methine (CH) | 30 - 40 |

| Methyl (CH₃) | 15 - 25 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. A key cross-peak would be observed between the methine proton and the methyl protons, confirming the propionitrile (B127096) fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of the methine carbon to the methine proton and the methyl carbon to the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is critical for connecting the molecular fragments. Expected correlations would include those from the methyl protons to both the methine carbon and the quaternary carbon, and from the aromatic protons to various carbons within the biphenyl rings, confirming the substitution pattern.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons, rather than through-bond coupling. ROESY can provide information on the preferred conformation of the molecule in solution, particularly the dihedral angle between the two phenyl rings of the biphenyl moiety by observing correlations between protons on the separate rings. researchgate.net

Table 3: Expected Key 2D NMR Correlations for this compound This table presents expected correlations for structural assignment.

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | Methine-H ↔ Methyl-H | Confirms propionitrile fragment connectivity |

| HSQC | Methine-H ↔ Methine-C | Assigns directly bonded C-H pair |

| Methyl-H ↔ Methyl-C | Assigns directly bonded C-H pair | |

| HMBC | Methyl-H ↔ Quaternary-C | Confirms attachment of methyl group |

| Aromatic-H ↔ Aromatic-C | Confirms biphenyl substitution pattern | |

| ROESY | H (Ring 1) ↔ H (Ring 2) | Provides data on through-space proximity and conformation |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₁₅H₁₃N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting mass spectrum is a fingerprint that can help confirm the structure. Key fragmentation pathways for aromatic nitriles often involve the loss of small, stable molecules or radicals. youtube.comyoutube.com Expected fragments for this compound would include the molecular ion peak (M⁺), a peak corresponding to the loss of a methyl radical (M-15), and fragments resulting from cleavage of the propionitrile side chain. researchgate.netyoutube.com

Table 4: Expected Key Fragments in the Mass Spectrum of this compound This table presents plausible mass fragments based on the compound's structure.

| m/z (mass-to-charge ratio) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 207 | [C₁₅H₁₃N]⁺ | Molecular Ion (M⁺) |

| 192 | [C₁₄H₁₀N]⁺ | Loss of methyl radical (•CH₃) |

| 180 | [C₁₃H₁₀N]⁺ | Loss of hydrogen cyanide (HCN) from M-CH₃ |

| 167 | [C₁₃H₁₁]⁺ | Loss of acetonitrile (B52724) (CH₃CN) |

| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing valuable information about functional groups and conjugation. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the key functional groups in this compound. A sharp, medium-intensity absorption band characteristic of the nitrile group (C≡N stretch) is expected around 2240-2260 cm⁻¹. The aromatic biphenyl system would give rise to several bands, including aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹. mu-varna.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions of the biphenyl chromophore. researchgate.net Biphenyl and its derivatives typically exhibit a strong absorption band (a π → π* transition) around 250 nm. spectrabase.comaatbio.com The exact position and intensity of this band can be influenced by substitution and the dihedral angle between the two phenyl rings. nih.gov The electronic transitions are sensitive to the extent of conjugation between the two aromatic rings. iosrjournals.org

Table 5: Characteristic IR Absorptions and UV-Vis Maxima for this compound This table presents expected spectroscopic data based on typical values.

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2870 - 2960 | |

| Nitrile (C≡N) Stretch | 2240 - 2260 | |

| Aromatic C=C Stretch | 1450 - 1600 | |

| UV-Vis | π → π* Transition (λmax) | ~250 nm |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov This technique yields a three-dimensional model of the molecule, confirming bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a key piece of information from X-ray crystallography would be the dihedral angle between the two phenyl rings, which is a result of the balance between conjugative effects (favoring planarity) and steric hindrance (favoring a twisted conformation). researchgate.netlibretexts.org As the molecule is chiral, crystallographic analysis of an enantiomerically pure sample using anomalous dispersion techniques can unambiguously determine its absolute configuration (R or S). ucla.eduresearchgate.net This makes X-ray crystallography an invaluable tool for absolute stereochemical assignment. stackexchange.com

Table 6: Structural Parameters Determined by X-ray Crystallography This table lists the type of data obtained from a crystallographic analysis.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry of the crystal packing |

| Atomic Coordinates | Precise 3D position of every atom in the molecule |

| Bond Lengths & Angles | Confirms connectivity and geometry |

| Torsional (Dihedral) Angles | Defines the molecule's conformation, e.g., the twist of the biphenyl group |

| Absolute Configuration | Determines the R/S configuration at the chiral center |

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, can be a powerful tool for analyzing the conformational landscape of flexible molecules like biphenyl derivatives. nih.gov The rotation around the single bond connecting the two phenyl rings can lead to different stable conformations (rotamers), each with a unique set of vibrational frequencies. ic.ac.ukresearchgate.net

By comparing experimentally measured vibrational spectra with spectra calculated for different conformations using computational methods (like Density Functional Theory, DFT), it is possible to identify the dominant conformer(s) present in the sample under the conditions of the measurement. nih.govnih.gov This analysis can provide insights into the rotational barrier and the conformational preferences of the molecule, which are influenced by steric and electronic factors. tandfonline.com

Computational and Theoretical Investigations of 2 Biphenyl 2 Yl Propionitrile

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are instrumental in building a fundamental understanding of a molecule's behavior. By solving approximations of the Schrödinger equation, these methods model the geometric and electronic structure of 2-biphenyl-2-yl-propionitrile.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, a key structural feature is the dihedral angle between the two phenyl rings of the biphenyl (B1667301) group. This rotation is subject to steric hindrance, and computational methods can predict the most energetically favorable angle. jcsp.org.pk Biphenyl itself is not planar, adopting a twisted conformation with a dihedral angle of about 45 degrees to alleviate steric crowding between ortho-hydrogens. jcsp.org.pk The presence of the bulky propionitrile (B127096) substituent at the 2-position would significantly influence this angle.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. For this compound, the primary degrees of freedom would be the rotation around the C-C bond connecting the two phenyl rings and the rotations around the C-C bonds of the propionitrile side chain. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can be employed to calculate the energy of the molecule at various dihedral angles. jcsp.org.pkproquest.com This process identifies low-energy conformers (local minima) and the transition states that separate them.

The results of such an analysis would constitute a conformational energy landscape, revealing the relative populations of different conformers at a given temperature and the energy barriers to their interconversion. jcsp.org.pk For substituted biphenyls, high rotational barriers can lead to atropisomerism, where conformational isomers can be isolated. jcsp.org.pk

Table 1: Hypothetical Geometrical Parameters for the Optimized Structure of this compound

Note: This table presents illustrative data based on typical values for similar molecular structures, as specific computational results for this compound are not available in the cited literature. The parameters are calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-C(phenyl) | 1.49 |

| Bond Length (Å) | C(phenyl)-C(propionitrile) | 1.52 |

| Bond Length (Å) | C≡N | 1.15 |

| Bond Angle (°) | C-C-C (propionitrile) | 110.5 |

| Bond Angle (°) | C-C≡N | 178.0 |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | 55.0 |

Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. chemrxiv.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl rings, which are π-conjugated systems. The LUMO, conversely, would likely have significant contributions from the π* anti-bonding orbital of the nitrile group, given its electron-withdrawing nature. DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a more intuitive, chemist-friendly picture of bonding. NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). This method can quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, providing insight into hyperconjugation and delocalization effects that contribute to the molecule's stability. eurjchem.com

Table 2: Hypothetical Electronic Properties of this compound

Note: This table presents illustrative data based on typical values for similar molecular structures, as specific computational results for this compound are not available in the cited literature. Calculations are performed at the B3LYP/6-31G(d) level of theory.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 4.1 |

| NBO Charge on N (a.u.) | -0.55 |

| NBO Charge on C (nitrile) (a.u.) | +0.10 |

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data. Infrared (IR) spectroscopy is based on the vibrations of molecular bonds. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational frequencies of a molecule. mit.edu

For this compound, the most characteristic IR absorption would be the C≡N stretching frequency, typically found in the 2220-2260 cm⁻¹ region. DFT calculations can predict this frequency with good accuracy, although calculated frequencies are often systematically overestimated and may be scaled by an empirical factor to better match experimental values. mit.edu The calculations would also yield frequencies for other vibrations, such as C-H stretches of the aromatic rings and C-C stretches. Comparing the computed spectrum with an experimental one can help confirm the structure of a synthesized compound.

Reaction Mechanism Elucidation Through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for studying the dynamics of chemical reactions. It allows for the exploration of reaction pathways and the characterization of transient species that are difficult or impossible to observe experimentally.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). researchgate.net Identifying the geometry and energy of the TS is crucial for understanding the reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate. Computational methods can locate TS structures, which are first-order saddle points on the potential energy surface (i.e., a minimum in all directions except one, which corresponds to the reaction coordinate). researchgate.netrsc.org

For reactions involving this compound, such as a nucleophilic addition to the nitrile group or a substitution reaction on the biphenyl rings, computational modeling can map out the entire reaction pathway. researchgate.net This involves calculating the energies of the reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative picture of the reaction's thermodynamics (relative energies of reactant and product) and kinetics (height of the energy barriers).

Many important chemical transformations, particularly those for synthesizing chiral molecules like this compound, rely on catalysts. nih.govacs.orgnih.gov Computational modeling is extensively used to elucidate the mechanisms of catalytic cycles. chiralpedia.com For instance, if this compound were synthesized via a catalytic asymmetric hydrocyanation or a cross-coupling reaction, each step in the proposed catalytic cycle could be modeled.

This involves:

Characterizing Intermediates: Optimizing the geometry of each proposed catalytic intermediate (e.g., catalyst-substrate complex, oxidative addition product).

Locating Transition States: Finding the transition state for each elementary step (e.g., ligand binding, migratory insertion, reductive elimination).

Constructing the Energy Profile: Plotting the relative free energies of all intermediates and transition states to identify the rate-determining step and understand the factors controlling catalyst activity and selectivity.

Such studies provide deep mechanistic insights that can guide the development of more efficient and selective catalysts for the synthesis of complex molecules. chiralpedia.com

Stereochemical Modeling and Chiral Recognition Studies

Computational and theoretical investigations play a pivotal role in understanding the stereochemical behavior of chiral molecules like this compound. These studies provide insights into the factors governing enantioselectivity and diastereoselectivity in its reactions and how it interacts with other chiral entities.

Prediction of Enantioselectivity and Diastereoselectivity in Reactions

The prediction of enantioselectivity and diastereoselectivity in reactions involving this compound is a significant challenge in computational chemistry. rsc.org The small energy differences between diastereomeric transition states, which dictate the stereochemical outcome of a reaction, require highly accurate computational methods. rsc.org Density Functional Theory (DFT) is a commonly employed tool to model transition state energies and predict selectivity. nih.gov However, the accuracy of these predictions can be limited, necessitating the use of more sophisticated approaches. nih.govnih.gov

Machine learning (ML) has emerged as a powerful technique to augment and improve upon traditional computational methods for predicting enantioselectivity. nih.govbohrium.com These models can be trained on datasets of reactions with known stereochemical outcomes, learning complex relationships between molecular features and enantiomeric excess. nih.govbohrium.com For a molecule like this compound, a machine learning model would be trained on features derived from the reactants, catalysts, and reaction conditions to predict the stereochemical outcome. bohrium.com The development of reaction-based molecular representations within machine learning models has shown promise in accurately predicting enantioselectivity by focusing on the structural changes occurring at the transition state. nih.gov

Table 1: Illustrative Computational Approaches for Predicting Enantioselectivity in a Hypothetical Reaction of this compound

| Computational Method | Key Principles | Predicted Outcome |

| DFT Calculations | Calculation of transition state energies (ΔΔG‡) for the formation of (R)- and (S)-products. | Enantiomeric ratio (e.r.) |

| Machine Learning (ML) Model | Training on a dataset of similar reactions with known enantioselectivities using molecular descriptors as input features. | Predicted enantiomeric excess (% ee) |

| Hybrid QM/MM | Quantum mechanics treatment of the reacting center and molecular mechanics for the surrounding environment. | Reaction pathway and stereoselectivity |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the reactants and catalyst to identify preferred reaction pathways. | Dominant stereoisomer |

Ligand-Substrate Interaction Dynamics

The study of ligand-substrate interaction dynamics is crucial for understanding chiral recognition processes involving this compound. taylorfrancis.com Computational modeling provides a molecular-level understanding of the non-covalent interactions that govern how a chiral molecule like this compound binds to a chiral receptor or catalyst. taylorfrancis.comnih.gov These interactions can include hydrogen bonding, π-π stacking, and steric repulsion. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of these interactions. nih.gov By simulating the movement of atoms over time, MD can reveal the preferred binding modes and the stability of the ligand-substrate complex. For this compound, MD simulations could be used to study its interaction with a chiral stationary phase in chromatography or its binding to the active site of an enzyme. These simulations can provide detailed information about the specific intermolecular contacts that lead to chiral recognition. nih.gov

Table 2: Key Intermolecular Interactions in Chiral Recognition of this compound

| Interaction Type | Description | Relevance to Chiral Recognition |

| Hydrogen Bonding | Interaction between the nitrile group and a hydrogen bond donor on the chiral selector. | Directional interaction that can differ between enantiomers. |

| π-π Stacking | Interaction between the phenyl rings of the biphenyl moiety and aromatic groups on the chiral selector. | Can lead to diastereomeric complexes with different stabilities. |

| Steric Repulsion | Repulsive forces between bulky groups on the analyte and the chiral selector. | Can prevent one enantiomer from binding as effectively as the other. |

| Dipole-Dipole Interactions | Electrostatic interactions between the polar nitrile group and polar groups on the chiral selector. | Contributes to the overall binding affinity and can differ for each enantiomer. |

Mechanistic Investigations of Chemical Transformations Involving 2 Biphenyl 2 Yl Propionitrile

Unraveling Radical Mechanisms

Radical reactions proceed via a chain reaction mechanism involving species with unpaired electrons. libretexts.org These reactions are typically initiated by heat or light, which causes the homolytic cleavage of a bond to form two radical species. lumenlearning.com

The initiation phase of a radical reaction is the step that generates the initial radical species. libretexts.org For aromatic compounds, this can often be achieved through photolysis, where the absorption of UV radiation provides the energy necessary to break a bond homolytically. lumenlearning.com In the context of 2-Biphenyl-2-yl-propionitrile, a potential initiation step could involve the photolytic cleavage of a bond, or the use of a radical initiator like AIBN (Azobisisobutyronitrile), which upon heating decomposes to form radicals that can then react with the substrate. libretexts.org

Once a radical is formed, the reaction proceeds through a series of propagation steps. In this phase, a radical reacts with a stable molecule to generate a new radical, thus continuing the chain reaction. masterorganicchemistry.com A key feature of propagation is that the number of radicals remains constant. lumenlearning.commasterorganicchemistry.com For instance, a radical could abstract a hydrogen atom from the aliphatic chain of this compound, creating a new carbon-centered radical that is stabilized by the adjacent biphenyl (B1667301) and nitrile groups. This new radical can then participate in further reactions, propagating the chain. libretexts.org

The general stages of a radical chain reaction are outlined below:

Initiation: The number of radicals increases, typically starting from zero. chemistrysteps.com

Propagation: The number of radicals remains constant; one radical is consumed and one is generated. chemistrysteps.com

Termination: The number of radicals decreases, usually when two radicals combine to form a stable, non-radical product. libretexts.orgchemistrysteps.com

Due to their high reactivity and short lifetimes, radical intermediates are challenging to study directly. Laser Flash Photolysis (LFP) is a powerful technique used to investigate these transient species. edinst.comru.ac.za In an LFP experiment, a sample is excited with a short, high-intensity laser pulse (the "pump"), which generates the short-lived intermediate. edinst.com A second, lower-intensity light source (the "probe") is then used to monitor the changes in absorption of the sample as it relaxes back to its ground state or forms products. edinst.comru.ac.za This technique, also known as transient absorption spectroscopy, allows for the characterization of intermediates on timescales from nanoseconds to seconds. edinst.com

Studies on similar aromatic systems have successfully used LFP to characterize radical intermediates. For example, LFP studies on various thioxanthone derivatives have identified transient triplet excited states and ketyl radicals, characterized by their distinct absorption maxima (λmax) and decay kinetics. scielo.brresearchgate.net Similarly, the photochemistry of ortho-biphenyl azide (B81097) has been studied using LFP, revealing the formation and decay of transient nitrene and azirine intermediates with lifetimes in the nanosecond range. nsc.ru By analogy, LFP could be employed to study the radical intermediates generated from this compound, providing data on their absorption spectra, lifetimes, and reaction kinetics.

| Compound/Intermediate | λmax (nm) | Lifetime (τ) | Solvent | Reference |

|---|---|---|---|---|

| Singlet ortho-biphenylnitrene | 410 | 59 ± 6 ns | 3-Methylpentane (77 K) | nsc.ru |

| Benzazirine (from ortho-biphenyl azide) | 305 | 12 ns | Acetonitrile (B52724) (298 K) | nsc.ru |

| 2-Methoxythioxanthone (Triplet State) | 310, 620 | 5.3 µs | Acetonitrile | scielo.br |

| 2-(n-propoxy) thioxanthone (Triplet State) | 310, 620 | 3.9 µs | Acetonitrile | researchgate.net |

Exploring Ionic and Polar Mechanisms

Ionic and polar mechanisms involve the formation of charged intermediates, such as carbocations or carbanions. These reactions are governed by the electrostatic interactions between electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

In a nucleophilic attack, an electron-rich species (the nucleophile) attacks an electron-deficient center in the substrate. For this compound, the carbon atom of the nitrile group is electrophilic and can be a site for nucleophilic attack. Another potential site is the carbon atom attached to both the biphenyl ring and the nitrile group. Nucleophilic substitution reactions on aromatic rings, known as Nucleophilic Aromatic Substitution (SNAr), typically require the presence of strong electron-withdrawing groups on the ring. youtube.com

Once an initial adduct is formed through nucleophilic attack, it may undergo rearrangement. Mechanistic studies on the thermal rearrangements of analogous compounds like 2-ethynylbiphenyl have been investigated using computational methods, revealing complex pathways involving intermediates such as vinylidenes and isophenanthrenes that lead to various polycyclic aromatic products. nih.gov While these are high-temperature rearrangements, they illustrate the potential for complex structural reorganizations in substituted biphenyl systems following an initial reaction step.

The hydrogen atom on the carbon alpha to both the biphenyl ring and the nitrile group in this compound is acidic. This acidity is due to the electron-withdrawing nature of the nitrile group and the resonance stabilization of the resulting conjugate base (a carbanion) by both the nitrile and the aromatic system.

In the presence of a suitable base, this proton can be abstracted to form a resonance-stabilized carbanion. This deprotonation is a key step in many base-catalyzed reactions. The resulting nucleophilic carbanion can then participate in a variety of addition reactions, for example, with electrophiles such as alkyl halides or carbonyl compounds, leading to the formation of new carbon-carbon bonds. A review of reactions involving biphenyl derivatives shows that deprotonation can lead to the formation of radical or anionic intermediates that subsequently react to form functionalized products. rsc.org

Catalytic Reaction Mechanism Studies

Catalysts accelerate chemical reactions without being consumed in the process. The study of catalytic mechanisms is essential for optimizing reaction conditions and improving yields. A significant reaction involving this compound is its hydrolysis to form 2-(2-biphenylyl)propionic acid, a reaction often facilitated by acid or base catalysis.

Kinetic and mechanistic studies of the hydrolysis of related compounds, such as 2-phenyl-1,3,2-benzodiazaborole, show that the reaction can proceed through distinct acid- and base-catalyzed pathways. The acid-catalyzed mechanism typically involves the pre-equilibrium protonation of the substrate, followed by the rate-determining attack of water. Conversely, the base-catalyzed mechanism involves the attack of a hydroxide (B78521) ion on the substrate.

For the hydrolysis of this compound, a plausible mechanism would involve:

Acid Catalysis : Protonation of the nitrile nitrogen, which makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.

Base Catalysis : Direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.

Both pathways lead to the formation of an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid.

| Mechanism Type | Key Intermediate | Initiating Species/Condition | Potential Product Type |

|---|---|---|---|

| Radical Chain Reaction | Carbon-centered radical | UV light, heat, radical initiator (e.g., AIBN) | Substituted or functionalized alkanes |

| Base-Catalyzed Addition | Resonance-stabilized carbanion | Base (e.g., alkoxide, hydroxide) | Alkylated or acylated derivatives |

| Catalytic Hydrolysis | Protonated nitrile / Tetrahedral intermediate | Acid (H3O+) or Base (OH-) | Carboxylic acid (via amide intermediate) |

Role of Transition Metals and Ligands in Catalytic Cycles

The synthesis of the biphenyl core of this compound and related structures is frequently accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent for their efficiency in forming carbon-carbon bonds. rsc.orgresearchgate.net The mechanism of these reactions is governed by a catalytic cycle involving the transition metal, which is profoundly influenced by the coordinating ligands. thermofishersci.in

The generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgyoutube.comyoutube.com

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an arylboronic acid in the Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. rsc.orgyoutube.com This forms a diorganopalladium(II) intermediate. The efficiency of this transfer is dependent on the nature of the ligand and the base used in the reaction.

Reductive Elimination : This is the final step where the two organic groups on the palladium(II) complex are coupled, forming the new C-C bond of the biphenyl product. rsc.orgyoutube.com The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com Bulky ligands are known to promote this step. thermofishersci.inresearchgate.net

The ligands coordinated to the metal center are not mere spectators; they are crucial for the catalyst's stability, activity, and selectivity. Biaryl phosphine (B1218219) ligands are a highly effective class of ligands for these transformations. nih.gov Their steric and electronic properties can be finely tuned to optimize the catalytic process. nih.gov Steric bulk on the ligand can facilitate the reductive elimination step and stabilize the active monoligated palladium species, while the ligand's electronic properties govern the rate of oxidative addition. thermofishersci.inresearchgate.net The choice of ligand can significantly impact reaction rates and the scope of substrates that can be effectively coupled. researchgate.netrsc.org

| Ligand | Key Structural Feature | Effect on Catalytic Step | Observed Outcome |

|---|---|---|---|

| Triphenylphosphine (B44618) (PPh₃) | Less bulky, moderately electron-donating | General purpose, moderate rate for all steps | Standard, often requires higher temperatures |

| Tri-tert-butylphosphine (P(tBu)₃) | Very bulky, strongly electron-donating | Accelerates oxidative addition and reductive elimination | High activity, effective for challenging substrates |

| Buchwald-type Biaryl Phosphines (e.g., XPhos) | Bulky biaryl backbone, electron-rich | Promotes fast reductive elimination, stabilizes Pd(0) | High turnover numbers, broad substrate scope, room temperature reactions possible. rsc.org |

Organocatalytic Activation and Enantiocontrol

In addition to metal-catalyzed methods, organocatalysis offers a powerful strategy for the synthesis and transformation of molecules like this compound, particularly for achieving high levels of stereocontrol. Chiral organocatalysts, such as those derived from amino acids (e.g., proline) or chiral phosphoric acids (CPAs), can activate substrates and control the stereochemical outcome of a reaction without the need for a metal.

Chiral phosphoric acids (CPAs), derived from optically active BINOL (1,1'-bi-2-naphthol), are a prominent class of Brønsted acid organocatalysts. h-its.orglibretexts.org They function as bifunctional catalysts, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen. libretexts.org This dual functionality allows them to activate both the nucleophile and the electrophile in a reaction simultaneously through a network of non-covalent interactions, primarily hydrogen bonding. beilstein-journals.org

The mechanism of enantiocontrol by a CPA involves the formation of a highly organized, chiral transition state. The catalyst's chiral backbone creates a well-defined pocket where the substrates are held in a specific orientation. beilstein-journals.orgnih.gov For instance, in a reaction involving an imine, the acidic proton of the CPA protonates the imine nitrogen, activating it towards nucleophilic attack. Simultaneously, the Lewis basic oxygen on the phosphate (B84403) group can interact with the nucleophile, positioning it for a stereoselective addition. rsc.org The steric bulk of the substituents at the 3,3'-positions of the BINOL framework is critical for creating the chiral environment that dictates which face of the electrophile is accessible to the nucleophile, thus controlling the absolute stereochemistry of the product. libretexts.org

This mode of activation is central to achieving high enantioselectivity (enantiocontrol) in a variety of transformations, including Mannich reactions, hydrocyanations, and cycloadditions, which could be employed in the asymmetric synthesis of chiral propionitrile (B127096) derivatives. libretexts.org The predictability and efficacy of these catalysts depend on a subtle interplay of hydrogen bonding and steric repulsion within the catalyst-substrate complex. rsc.org

| Organocatalyst | Activation Mode | Key Non-Covalent Interaction | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-Proline | Enamine/Iminium catalysis | Hydrogen bonding, steric shielding | Often >90% |

| (R)-TRIP (Chiral Phosphoric Acid) | Bifunctional Brønsted acid catalysis | Dual hydrogen bonding. beilstein-journals.org | Frequently >95% |

| Thiourea-based catalysts | Hydrogen bond donation | Dual hydrogen bonding to electrophile | Variable, can be >90% |

Applications of 2 Biphenyl 2 Yl Propionitrile As a Versatile Chemical Building Block

Synthesis of Complex Organic Architectures

The unique structure of 2-Biphenyl-2-yl-propionitrile allows it to serve as a key intermediate in the synthesis of elaborate organic molecules, including chiral scaffolds and heterocyclic systems.

The presence of a chiral center at the C2 position of the propionitrile (B127096) chain makes this compound an excellent precursor for developing chiral scaffolds. Through stereoselective synthesis or resolution, enantiomerically pure forms of the compound can be obtained. These pure enantiomers are crucial building blocks for creating advanced intermediates in asymmetric synthesis. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functionalities for extending molecular frameworks.

For instance, the reduction of the nitrile furnishes a chiral 2-biphenyl-propylamine derivative. This amine can then be used in diastereoselective reactions to build more complex molecules with multiple stereocenters. nih.gov The biphenyl (B1667301) group itself can be functionalized further, allowing for the creation of a diverse library of chiral compounds derived from a single, versatile precursor. The development of such chiral building blocks is fundamental to the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where specific stereochemistry is essential for function. nih.gov

Table 1: Potential Chiral Intermediates from this compound

| Precursor | Transformation | Product (Chiral Intermediate) | Potential Applications |

|---|---|---|---|

| (R/S)-2-Biphenyl-2-yl-propionitrile | Reduction (e.g., with LiAlH₄) | (R/S)-2-Biphenyl-2-yl-propylamine | Synthesis of chiral ligands, auxiliaries, and bioactive molecules. |

| (R/S)-2-Biphenyl-2-yl-propionitrile | Hydrolysis (acid or base) | (R/S)-2-Biphenyl-2-yl-propanoic acid | Building block for chiral esters, amides, and polymers. |

This table presents potential synthetic pathways and applications based on established chemical transformations.

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials. nih.govnih.govsemanticscholar.org The nitrile functionality in this compound is a valuable precursor for constructing these ring systems. Nitriles can participate in a variety of cyclization reactions to form heterocycles such as pyridines, pyrimidines, and imidazoles.

A well-established synthetic route involves the reaction of a nitrile with a suitable bifunctional partner. For example, the reaction of phenylacetonitrile with 2-chloropyridine is a key step in the large-scale synthesis of Methylphenidate, a drug containing a piperidine ring (a hydrogenated pyridine). researchgate.net A similar strategy could be employed with this compound to synthesize novel biphenyl-substituted piperidines or other nitrogen heterocycles. These compounds are of significant interest due to their potential for novel biological activity, leveraging the structural contribution of the biphenyl group. nih.gov

Precursor for Ligands and Catalysts in Asymmetric Synthesis

The development of efficient chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.govnih.gov The biphenyl scaffold is a privileged structure in this field, forming the backbone of many highly successful ligands. nih.govnih.gov this compound is an ideal starting point for creating novel chiral ligands and organocatalysts.

Chiral phosphine (B1218219) and nitrogen-based ligands are among the most widely used in transition-metal-catalyzed asymmetric reactions. researchgate.nettcichemicals.com The this compound framework can be readily converted into both types of ligands.

Phosphine-Based Ligands: The biphenyl group can be functionalized with phosphine moieties, often at the ortho positions, to create powerful bidentate ligands. nih.govbeilstein-archives.org While this compound itself does not have ortho substituents, its core structure is representative of the biphenyl units used in well-known ligands like SPhos and RuPhos. nih.gov The chiral side chain can be modified to introduce a phosphine group, leading to P,N-ligands where the phosphorus and a nitrogen atom (derived from the original nitrile) coordinate to a metal center. The synthesis of such chiral monophosphine ligands has been shown to be highly effective in palladium-catalyzed reactions. nih.gov

Nitrogen-Based Ligands: The nitrile group can be reduced to a primary amine, which is a key coordinating atom in many nitrogen-based ligands. tue.nl This amine, along with other functional groups that can be introduced onto the biphenyl rings, can form bidentate or polydentate ligands. tue.nlcmu.edu These ligands, featuring a chiral center close to the coordinating nitrogen atom, can create a highly effective asymmetric environment around a metal catalyst, leading to high enantioselectivity in reactions like asymmetric hydrogenation and carbon-carbon bond formation. nih.gov

Table 2: Examples of Biphenyl-Based Ligand Classes

| Ligand Type | Key Structural Feature | Coordination Atom(s) | Typical Catalytic Application |

|---|---|---|---|

| Monophosphine Ligands | Chiral side chain on a biphenyl scaffold | Phosphorus (P) | Suzuki-Miyaura Coupling nih.gov |

| Diphosphine Ligands | Two phosphine groups on a biphenyl backbone | Phosphorus (P) | Asymmetric Hydrogenation nih.gov |

| P,N-Ligands | Phosphine and Nitrogen groups in proximity | Phosphorus (P), Nitrogen (N) | Asymmetric Allylation |

In addition to coordinating with metals, chiral molecules derived from this compound can function as organocatalysts. Chiral phosphoric acids, for instance, are powerful organocatalysts widely used in asymmetric synthesis. nih.gov The synthesis of novel biphenyl-based chiral phosphoric acids (BIPOL-based) has been reported, demonstrating their effectiveness in reactions like asymmetric cycloadditions. nih.govresearchgate.net By functionalizing the biphenyl rings of a derivative of this compound with hydroxyl groups and subsequently forming a phosphoric acid, a new class of chiral organocatalysts could be developed. Similarly, the amine derived from the nitrile reduction can be used to create chiral bifunctional catalysts, such as thiourea or squaramide derivatives, which are effective in a range of asymmetric transformations. mdpi.com

Integration into Advanced Materials

Biphenyl derivatives are important intermediates and building blocks for a wide range of advanced materials, including liquid crystals, organic conductors, and semiconductors. alfa-chemistry.comwikipedia.org The rigid structure and π-conjugated system of the biphenyl unit impart desirable properties such as thermal stability and charge-transport capabilities. nbinno.comalfa-chemistry.com

While the direct application of this compound in materials is not extensively documented, its derivatives are promising candidates for creating functional materials. For example, biphenyl compounds are used as hole-blocking materials in Organic Light Emitting Diodes (OLEDs) and as semiconductor materials in Organic Field Effect Transistors (OFETs). alfa-chemistry.com The introduction of the chiral propionitrile-derived functional group could lead to chiroptical materials with unique light-polarizing properties. Furthermore, biphenyl-based enamines have been investigated as p-type semiconductors, showing high thermal stability and carrier mobility. royalsocietypublishing.org By converting this compound into analogous structures, novel semiconductor materials could be synthesized. The versatility of the nitrile group allows for its conversion into various functionalities that can be polymerized or integrated into larger macromolecular structures, opening avenues for the development of new polymers and specialty materials. nbinno.com

Role as a Structural Motif in Molecular Recognition Systems

In principle, the biphenyl framework of a molecule like this compound could serve as a rigid scaffold for positioning functional groups in a precise three-dimensional arrangement. This is a key principle in the design of synthetic receptors for molecular recognition, where the shape and electronic properties of the host molecule are tailored to bind a specific guest molecule. The nitrile group, with its linear geometry and lone pair of electrons, can potentially act as a hydrogen bond acceptor or participate in other non-covalent interactions that are crucial for molecular recognition events.

Incorporation into Supramolecular Assemblies

The biphenyl unit is a common component in the construction of larger, ordered structures known as supramolecular assemblies. These assemblies are formed and held together by non-covalent interactions such as pi-pi stacking, hydrogen bonding, and van der Waals forces. The specific geometry and electronic nature of the biphenyl group can influence the packing of molecules in the solid state, leading to the formation of liquid crystals, molecular cages, or other complex architectures. The propionitrile substituent could further direct the assembly process through specific intermolecular interactions.

Without dedicated studies on this compound, any detailed discussion of its role in these areas would be speculative. Further experimental and computational research is needed to elucidate the specific properties and potential applications of this compound in the fields of molecular recognition and supramolecular chemistry.

Future Outlook and Emerging Research Directions for 2 Biphenyl 2 Yl Propionitrile

Advancements in Sustainable Synthetic Methodologies

The future synthesis of 2-Biphenyl-2-yl-propionitrile and its derivatives is expected to align with the principles of green chemistry, moving away from hazardous reagents and energy-intensive processes. Research will likely focus on catalytic, atom-economical, and environmentally benign methods.

One promising avenue is the adoption of safer and more sustainable methylation agents for the final step in a potential synthesis from a biphenyl (B1667301) acetonitrile (B52724) precursor. Traditional methylating agents are often hazardous, but recent developments offer greener alternatives. For instance, a metal-free protocol using quaternary ammonium (B1175870) salts like PhMe₃NI has been developed for the selective α-monomethylation of aryl acetonitriles, providing a safe, easy-to-handle, solid alternative. researchgate.netchemistryviews.org Another innovative approach utilizes carbon dioxide (CO₂) as a renewable C1 feedstock for methylation, facilitated by a trimethylamine-borane (Me₃N−BH₃) reductant. organic-chemistry.org This method exemplifies a highly sustainable strategy by converting a greenhouse gas into a valuable chemical component. organic-chemistry.org

Catalytic "borrowing hydrogen" methodologies also represent a key future direction. These processes, often using earth-abundant metal catalysts like cobalt nanoparticles, enable the α-alkylation of nitriles using alcohols as benign alkylating agents, producing only water as a byproduct. rsc.org The application of such catalytic systems would be a significant step towards a more sustainable synthesis of this compound.

| Methodology | Key Features | Sustainability Advantages | Potential Yields |

| Quaternary Ammonium Salts researchgate.netchemistryviews.orgtuwien.at | Metal-free α-methylation of aryl acetonitriles. | Uses a safe, solid, easy-to-handle methylating agent. | Up to 76% |

| CO₂ as C1 Feedstock organic-chemistry.org | Six-electron reductive functionalization of CO₂. | Utilizes a renewable C1 source; mild conditions. | Good to excellent |

| "Borrowing Hydrogen" Catalysis rsc.org | Cobalt-nanoparticle catalyzed α-alkylation with alcohols. | High atom economy; water is the only byproduct. | Good to excellent |

| Palladium-Catalyzed α-Arylation organic-chemistry.orgberkeley.edu | Direct coupling of nitriles with aryl halides. | Efficient C-C bond formation; mild conditions developed. | High yields |

Further research is anticipated in exploring novel energy sources, such as concentrated solar radiation, to drive the synthesis, and employing benign solvent systems like water ("on water" synthesis) to minimize environmental impact. nih.govrsc.org

Novel Reactivity Discoveries and Mechanistic Insights

Future research will undoubtedly uncover novel transformations and applications of this compound by exploring the reactivity of both its nitrile group and its biphenyl scaffold.

The nitrile functional group is a versatile handle for chemical transformations. While its hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones are well-established, future work could focus on achieving these transformations with higher selectivity and under milder conditions. libretexts.orgpressbooks.pub A particularly exciting frontier is the exploration of the nitrile moiety's electronic properties. Recently, nitriles have been investigated as reversible covalent inhibitors of enzymes by reacting with nucleophilic residues like cysteine. nih.gov Probing the reactivity of this compound in this context could open new avenues in medicinal chemistry, with computational studies helping to predict its potential as a covalent modifier of biological targets. nih.govnih.gov

The biphenyl core offers rich possibilities for late-stage functionalization through C-H activation. A significant emerging area is directed C-H functionalization, where a functional group guides a catalyst to a specific position on the aromatic ring. Research has shown that a nitrile group can effectively direct a palladium catalyst to achieve meta-C-H olefination, acetoxylation, and iodination on biaryl compounds. nih.gov Applying this strategy to this compound could provide a powerful tool for synthesizing a diverse library of derivatives with tailored properties, as the nitrile directs functionalization to a remote position that is otherwise difficult to access. nih.gov Mechanistic studies, particularly those combining experimental work with Density Functional Theory (DFT) calculations, will be crucial to understanding the complex transition states, such as the proposed Pd-Ag heterodimeric structures, that govern this selectivity. nih.gov

Expanded Applications in Chiral Chemistry and Advanced Materials Design

The unique structural features of this compound make it a prime candidate for exploration in both chiral chemistry and the design of novel functional materials.

Chiral Chemistry: The molecule possesses a stereogenic center at the carbon alpha to the nitrile group. Furthermore, the biphenyl scaffold is a classic platform for axial chirality. wikipedia.org If bulky substituents are introduced at the ortho positions of the two phenyl rings, rotation around the central C-C single bond can be restricted, leading to stable, separable atropisomers. pharmaguideline.comslideshare.net The combination of this point chirality and potential axial chirality would generate diastereomers, offering sophisticated structures for asymmetric synthesis.

Future research directions include:

Development of new chiral ligands: The rigid biphenyl backbone is a cornerstone of many successful chiral ligands (e.g., BINAP, BINOL) used in asymmetric catalysis. rsc.orgnih.gov Enantiomerically pure this compound could serve as a scaffold for a new class of adjustable chiral ligands for metal-catalyzed reactions. nih.govmdpi.com

Atropisomerism studies: Introducing ortho-substituents to create stable atropisomers and studying their properties and applications in chirality transfer reactions. wikipedia.org

Advanced Materials Design: The biphenyl carbonitrile motif is fundamental to the field of liquid crystals (LCs). Compounds like 4'-heptyl-4-biphenylcarbonitrile (B1195896) (7CB) are benchmark nematic liquid crystals used in display technology. ossila.com this compound, as a structural isomer of such compounds, holds untapped potential in materials science.

Emerging applications could include:

Liquid Crystals: Investigation of the mesophase behavior of this compound and its derivatives. The introduction of the chiral propionitrile (B127096) group could induce the formation of chiral nematic or ferroelectric phases. Its properties, such as birefringence and dielectric anisotropy, could be tailored by chemical modification, a key strategy in designing LCs for specific applications in telecommunications and photonics. mdpi.comresearchgate.net

Organic Electronics: The biphenyl core is a common building block in organic electronics. rsc.org Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or to enhance the performance and stability of perovskite solar cells, where interactions with liquid crystal molecules have shown promise. ossila.com

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental synthesis and analysis will be paramount in accelerating the exploration of this compound. This synergy allows for the rational design of molecules and processes, saving significant time and resources.